molecular formula C19H28N2O5 B2493056 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate CAS No. 1366067-80-2

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate

Cat. No.: B2493056
CAS No.: 1366067-80-2
M. Wt: 364.442
InChI Key: BWAVOXVXSHHUNR-UHFFFAOYSA-N
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Description

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dipropylamino group, an oxoethyl group, and a benzyloxycarbonyl-protected amino group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The dipropylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxoethyl group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
  • (3R)-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-phenylbutane-1-diazonium

Uniqueness

Compared to similar compounds, 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate is unique due to its combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for diverse biological activities .

Properties

IUPAC Name

[2-(dipropylamino)-2-oxoethyl] 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-3-12-21(13-4-2)17(22)15-25-18(23)10-11-20-19(24)26-14-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAVOXVXSHHUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)COC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzyloxycarbonylamino-propionic acid (22.3 g, 99.9 mmol) in DMF (150 ml) was added potassium carbonate (19.3 g, 139.9 mmol). 2-Chloro-N,N-dipropyl-acetamide (17.7 g, 99.9 mmol) was added over 30 min, and the reaction mixture was heated to 60° C. and stirred for 2.5 h. The reaction mixture was allowed to cool to RT and diluted with water (500 ml) and extracted with isopropyl acetate (total 50 ml). The combined organic phases were washed with water (3×200 ml) to afford a solution of 3-benzyloxycarbonylamino-propionic acid dipropylcarbamoylmethyl ester in isopropyl acetate which was not isolated further. LC-MS; 365.2 [M+H]+ Method (i)
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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